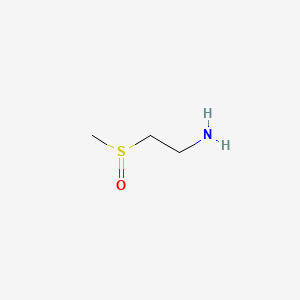2-(methylsulfinyl)ethanamine
CAS No.: 49773-19-5
Cat. No.: VC3800166
Molecular Formula: C3H10ClNOS
Molecular Weight: 143.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49773-19-5 |
|---|---|
| Molecular Formula | C3H10ClNOS |
| Molecular Weight | 143.64 g/mol |
| IUPAC Name | 2-methylsulfinylethanamine |
| Standard InChI | InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3 |
| Standard InChI Key | TWZPEKSMCMSPOB-UHFFFAOYSA-N |
| SMILES | CS(=O)CCN |
| Canonical SMILES | CS(=O)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2-(Methylsulfinyl)ethanamine (CAS 60501-55-5) has the molecular formula C₃H₁₀ClNOS and a molecular weight of 143.636 g/mol . The sulfinyl group introduces chirality, with the sulfur atom acting as a stereocenter, enabling enantiomeric forms that may exhibit distinct biological activities. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 143.017 g/mol |
| Polar Surface Area (PSA) | 62.3 Ų |
| LogP (Partition Coefficient) | 1.69 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
These properties suggest moderate hydrophobicity and significant polarity, facilitating solubility in polar solvents like water or ethanol . The compound’s stability under varying pH and temperature conditions remains under investigation.
Synthesis and Industrial Production
Synthetic Routes
While direct synthesis protocols for 2-(methylsulfinyl)ethanamine are sparsely documented, analogous methods for sulfonyl derivatives provide foundational insights. A patented approach for synthesizing 2-(methylsulfonyl)ethanamine hydrochloride involves:
-
Alkylation: Reacting 2-chloroethylamine with sodium methyl mercaptide to form 2-(methylthio)ethanamine.
-
Oxidation: Treating the sulfide intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide .
-
Salt Formation: Isolating the product as a hydrochloride salt using ethanol or diethyl ether as solvents .
For sulfinyl derivatives, oxidation must be carefully controlled to avoid over-oxidation to sulfonyl groups. Transition metal-free catalytic systems, such as N-heterocyclic carbene (NHC)-based potassium complexes, have shown promise in minimizing side reactions in analogous syntheses .
Industrial-Scale Considerations
Large-scale production requires optimization of:
-
Stoichiometry: Maintaining a 1.1–1.3 molar ratio of oxidant to sulfide precursor.
-
Temperature: Reactions typically proceed at 0–25°C to balance reaction rate and selectivity.
-
Purification: Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .
| Compound | V600EBRAF Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| 12e | 98.24 ± 0.44 | 0.84 |
| 12l | 98.75 ± 0.58 | 0.49 |
These compounds modulate cell cycle progression and induce apoptosis in cancer cells . The sulfinyl group in 2-(methylsulfinyl)ethanamine could similarly enhance membrane permeability or target engagement, warranting further exploration.
Antimicrobial and Anti-inflammatory Hypotheses
Sulfinyl-containing compounds often exhibit antimicrobial and anti-inflammatory effects due to their ability to:
-
Disrupt microbial cell membranes via polar interactions.
-
Inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .
While specific studies on 2-(methylsulfinyl)ethanamine are lacking, its structural analogs support these hypothetical mechanisms.
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
-
Chiral Resolution: Separating enantiomers for stereospecific applications.
-
Stability: Addressing decomposition under acidic or oxidative conditions.
Biological Profiling
Priority research areas include:
-
In vitro Screening: Assessing cytotoxicity, antimicrobial activity, and kinase inhibition.
-
Pharmacokinetics: Evaluating oral bioavailability and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume